molecular formula C4H2Cl2S B3031161 2,4-dichlorothiophene CAS No. 17249-75-1

2,4-dichlorothiophene

Cat. No.: B3031161
CAS No.: 17249-75-1
M. Wt: 153.03 g/mol
InChI Key: DFYVFNNIILYXRP-UHFFFAOYSA-N
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Description

2,4-Dichlorothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by a sulfur atom. The presence of chlorine atoms at the 2 and 4 positions of the thiophene ring makes this compound a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene. The reaction typically proceeds via electrophilic substitution, where thiophene reacts with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and using an inert solvent like carbon tetrachloride to facilitate the chlorination process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The chlorination process is carefully monitored to prevent over-chlorination and to control the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorothiophene undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert this compound to thiophene derivatives with fewer chlorine atoms. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichlorothiophene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound derivatives to study biological pathways and enzyme interactions.

    Medicine: Some derivatives exhibit antimicrobial and anticancer properties, making them potential candidates for drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichlorothiophene and its derivatives depends on the specific application. In biological systems, it can interact with enzymes and proteins, altering their function. For example, some derivatives inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. In chemical reactions, the chlorine atoms on the thiophene ring influence the reactivity and selectivity of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichlorothiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 2 and 4 positions enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate for synthesizing a wide range of derivatives .

Properties

IUPAC Name

2,4-dichlorothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2S/c5-3-1-4(6)7-2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYVFNNIILYXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169321
Record name Thiophene, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-75-1
Record name Thiophene, 2,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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